4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide
Description
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H20FN3O3/c21-13-3-4-17-15(10-13)16-12-24(8-7-18(16)23-17)20(26)6-5-19(25)22-11-14-2-1-9-27-14/h1-4,9-10,23H,5-8,11-12H2,(H,22,25) |
InChI Key |
UJZITJILPIVOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
Procedure :
-
Substrates : Cyclohexanone derivatives and phenylhydrazines.
-
Conditions : Acidic (HCl, H₂SO₄) or Lewis acid (ZnCl₂) catalysis at 80–120°C.
-
Example : Reaction of dimethyl (R)-2-(3-oxocyclohexyl)malonate with phenylhydrazine hydrochloride yields 2,3,4,9-tetrahydro-1H-carbazol-2-yl acetic acid intermediates.
-
Modifications : Fluorination at the 8-position is achieved via electrophilic substitution using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | HCl (conc.) | 100 | 68 |
| Fluorination | NFSI | 25 | 82 |
Reductive Amination
Procedure :
-
Substrates : Tetrahydro-β-carbolines and ketones.
-
Example : 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is synthesized via reductive amination of 3-fluoroindole with piperidone.
Butanamide Side Chain Introduction
The 4-oxobutanamide moiety is introduced via acylation or Michael addition :
Acylation of Pyridoindole
Procedure :
-
Reagents : Succinic anhydride or maleic anhydride.
-
Example : Reaction of 8-fluoro-pyridoindole with succinic anhydride yields 4-(8-fluoro-pyridoindol-2-yl)-4-oxobutyric acid.
Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 6 | 75 |
| Et₃N | DCM | 4 | 68 |
Amide Coupling with Furan-2-ylmethylamine
Procedure :
-
Coupling Agents : EDCl/HOBt or DCC.
-
Example : 4-Oxobutyric acid reacts with furan-2-ylmethylamine to form the final amide.
Optimization :
-
Solvent Effects : DMF increases reaction rate due to polar aprotic properties.
-
Side Reactions : Over-acylation is mitigated by stoichiometric control.
Key Challenges and Solutions
Regioselective Fluorination
Stereochemical Control
-
Issue : Racemization during amide bond formation.
-
Solution : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fischer Indole + Acylation | 5 | 42 | 98.5 |
| Reductive Amination + Michael Addition | 4 | 55 | 97.2 |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and other functional groups can be substituted with different groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it suitable for various therapeutic applications.
Anticancer Activity
Studies have demonstrated that the compound possesses antitumor properties. It has been evaluated against several cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis | |
| MCF7 (Breast) | 12.5 | Cell cycle arrest at G1 phase | |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study : In this study, the compound showed significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis induction.
MCF7 Cell Line Study : The compound induced cell cycle arrest in MCF7 breast cancer cells with an IC50 value of 12.5 µM.
HeLa Cell Line Study : The compound inhibited specific enzymes crucial for cancer cell survival with an IC50 value of 10 µM.
Neuropharmacological Applications
Beyond oncology, the compound's structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been shown to interact with neurotransmitter systems and exhibit neuroprotective effects.
Neuroprotective Effects
Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. This could be beneficial in conditions such as neurodegenerative diseases.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., heterocyclic cores, fluorine substituents, or amide/oxo groups) and are compared based on molecular properties, synthesis, and pharmacological data.
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (CAS: 536712-03-5)
- Molecular Formula : C₂₃H₁₆FN₃O₄S
- Molecular Weight : 449.5 g/mol
- Key Features : Pyrimidoindole core, 4-fluorophenyl group, sulfanylmethyl linker, and methyl ester.
- Comparison: Unlike the main compound, this derivative lacks the tetrahydro-pyridoindole ring system but includes a sulfur-containing linker. The sulfanylmethyl group may enhance metabolic resistance compared to the oxobutanamide chain. No explicit pharmacological data are available, but the pyrimidoindole scaffold is associated with kinase inhibition and anticancer activity .
2-(3-(2-Chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide (CAS: 1185026-34-9)
- Molecular Formula : C₂₅H₁₇Cl₂FN₄O₂
- Molecular Weight : 495.3 g/mol
- Key Features : Pyrimidoindole core, dual chlorine substituents, acetamide side chain.
- Comparison : The chlorine atoms increase electronegativity and may improve target binding compared to the main compound’s fluorine and furan groups. The acetamide moiety mirrors the amide functionality in the main compound, suggesting shared hydrogen-bonding interactions. This compound’s dual halogenation likely enhances cytotoxicity, though specific activity data are unreported .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7)
- Molecular Formula : C₁₇H₁₃FN₂O₂
- Molecular Weight : 296.3 g/mol
- Key Features : Indole core, 4-fluorobenzyl group, oxoacetamide chain.
- Comparison : While lacking the pyridoindole system, this compound shares the oxoacetamide pharmacophore. Its simpler structure may reduce CNS penetration but improve synthetic accessibility. Reported as a serotonin receptor modulator, it highlights the importance of fluorinated aromatic groups in neuroactive compounds .
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24 in )
- Molecular Formula : C₂₈H₂₂BrN₃O₄
- Molecular Weight : 552.4 g/mol
- Key Features: Quinoline-pyrazoline hybrid, bromophenyl group, oxobutanoic acid.
- Comparison: The oxobutanoic acid group parallels the 4-oxobutanamide in the main compound, but the quinoline-pyrazoline core differs significantly. High purity (>95% HPLC) and synthetic yield (86%) suggest robust scalability .
Structural and Pharmacological Analysis
Core Heterocycles
- Pyridoindole vs. Pyrimidoindoles (e.g., ) are more common in anticancer research due to their kinase-inhibitory profiles.
- Indole vs. Quinoline: Indole derivatives (e.g., ) exhibit serotoninergic activity, while quinolines () are associated with anti-inflammatory and antimicrobial effects.
Substituent Effects
- Fluorine vs. Chlorine/Bromine: Fluorine’s small size and electronegativity optimize metabolic stability and target affinity.
- Furan vs. Thiophene : The furan group in the main compound offers oxygen-based hydrogen bonding, whereas thiophene-containing analogs (e.g., ) leverage sulfur’s lipophilicity for membrane penetration.
Biological Activity
The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide , a derivative of tetrahydropyridoindole, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyridoindole core with a furan substituent and a butanamide moiety. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and binding affinity.
Antitumor Activity
Recent research has highlighted the antitumor potential of similar compounds within the tetrahydropyridoindole family. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | H460 | 0.8 |
| Compound B | COLO 205 | 0.49 |
| Compound C | Hep3B | 0.7 |
The compound is hypothesized to induce apoptosis through mitochondrial pathways and death receptor signaling, similar to other α-carboline derivatives .
Antiviral Activity
N-Heterocycles have been recognized for their antiviral properties. Compounds structurally related to our target have demonstrated efficacy against viral replication:
- Mechanism : Inhibition of viral RNA polymerase.
- Activity : Compounds showed over 95% inhibition at certain concentrations against hepatitis C virus (HCV) NS5B polymerase .
Anti-inflammatory Effects
Compounds within this class have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example:
- Study Findings : Certain derivatives reduced TNF-alpha and IL-6 levels in vitro.
This suggests that the compound might also possess immunomodulatory effects, which could be beneficial in inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study involving a series of pyridoindole derivatives demonstrated that modifications at the furan position enhanced cytotoxicity against breast cancer cell lines. The most active compound exhibited an IC50 value of 0.35 µM against MCF-7 cells .
- Antiviral Efficacy : In a separate study focusing on HCV, a related compound was shown to interact with the viral polymerase with an EC50 of 0.26 µM, indicating strong antiviral potential .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis typically involves constructing the pyrido[4,3-b]indole core first, followed by functionalization. For example, fluorination at the 8-position may require electrophilic substitution using fluorinating agents like Selectfluor under anhydrous conditions . Subsequent steps, such as coupling the furan-2-ylmethyl group, might employ Buchwald-Hartwig amidation or reductive amination. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C for sensitive intermediates) are critical to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the tetrahydro-pyridoindole core (e.g., δ 3.5–4.5 ppm for NH protons) and furan methylene group (δ 4.2–4.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 438.18) and isotopic patterns for fluorine .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products under accelerated stability conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Contradictions in yields (e.g., 27% vs. 86% for analogous compounds) may stem from varying reaction scales or purification methods. Apply Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) or reaction time. Use statistical tools (e.g., ANOVA) to identify critical factors. Cross-validate results with independent replicates and report detailed protocols, including workup procedures (e.g., flash chromatography vs. recrystallization) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing the furan-2-ylmethyl group with tetrahydrofuran derivatives) and test activity in in vitro assays (e.g., receptor binding or enzyme inhibition) .
- Pharmacophore Modeling : Use X-ray crystallography (e.g., co-crystal structures with target proteins) to identify critical hydrogen bonds (e.g., fluoro-phenyl interactions with hydrophobic pockets) .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed in preclinical models?
- Methodological Answer :
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (Clint) .
- Oral Bioavailability : Administer the compound to rodents (e.g., 10 mg/kg) and collect plasma samples over 24 hours. Use non-compartmental analysis to determine AUC, Cmax, and half-life .
- Tissue Distribution : Radiolabel the compound (e.g., with <sup>18</sup>F) and perform PET imaging to track accumulation in target organs .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory biological data (e.g., IC50 variability)?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for batch effects (e.g., cell passage number) .
- Sensitivity Testing : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and apply Grubbs’ test to identify outliers .
- Machine Learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict activity trends and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
